molecular formula C13H21ClO3 B14376981 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane CAS No. 89879-03-8

8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane

Cat. No.: B14376981
CAS No.: 89879-03-8
M. Wt: 260.75 g/mol
InChI Key: JMOJPUSGUXLOKS-UHFFFAOYSA-N
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Description

8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[510]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include the formation of the bicyclic core followed by the introduction of the chloro and trimethoxyethylidene groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized versions of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane can undergo various chemical reactions, including:

Scientific Research Applications

8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Properties

CAS No.

89879-03-8

Molecular Formula

C13H21ClO3

Molecular Weight

260.75 g/mol

IUPAC Name

8-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane

InChI

InChI=1S/C13H21ClO3/c1-15-13(16-2,17-3)12(14)11-9-7-5-4-6-8-10(9)11/h9-10H,4-8H2,1-3H3

InChI Key

JMOJPUSGUXLOKS-UHFFFAOYSA-N

Canonical SMILES

COC(C(=C1C2C1CCCCC2)Cl)(OC)OC

Origin of Product

United States

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